
Toluene-d6 2,4-Di-iso-cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-d6 2,4-Di-iso-cyanate is a deuterated form of toluene diisocyanate, which is an organic compound with the formula C₉H₆N₂O₂. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the toluene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Toluene-d6 2,4-Di-iso-cyanate is synthesized through a multi-step process starting from toluene-d6. The general synthetic route involves the nitration of toluene-d6 to form dinitrotoluene-d6, followed by reduction to produce 2,4-diaminotoluene-d6. The final step involves the phosgenation of 2,4-diaminotoluene-d6 to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The phosgenation step, in particular, requires careful handling due to the toxic nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
Toluene-d6 2,4-Di-iso-cyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Various catalysts can be used to control the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Result from polymerization reactions.
Amines and Carbon Dioxide: Produced from hydrolysis reactions.
Applications De Recherche Scientifique
Toluene-d6 2,4-Di-iso-cyanate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies.
Mass Spectrometry: Helps in the identification and quantification of compounds.
Chemical Kinetics: Used to study reaction mechanisms and rates.
Material Science: Employed in the synthesis of deuterated polymers and materials
Mécanisme D'action
The mechanism of action of Toluene-d6 2,4-Di-iso-cyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is utilized in the synthesis of polyurethanes and other polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene-2,4-diisocyanate: The non-deuterated form of Toluene-d6 2,4-Di-iso-cyanate.
Methylene diphenyl diisocyanate: Another commonly used diisocyanate in polymer synthesis.
Naphthalene diisocyanate: Used in the production of specialized polyurethanes.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms provides distinct signals that help in the detailed analysis of chemical structures and reaction mechanisms .
Propriétés
Formule moléculaire |
C9H6N2O2 |
|---|---|
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
1,2,4-trideuterio-3,5-diisocyanato-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i1D3,2D,3D,4D |
Clé InChI |
DVKJHBMWWAPEIU-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N=C=O)[2H])N=C=O)[2H] |
SMILES canonique |
CC1=C(C=C(C=C1)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



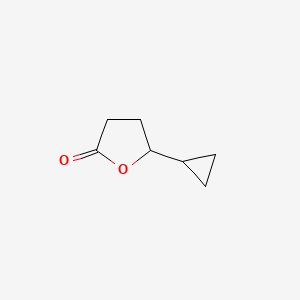

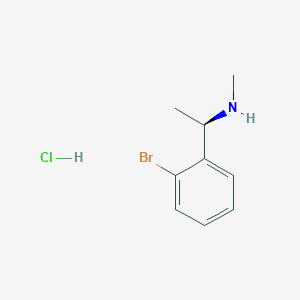
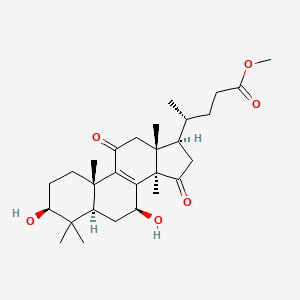

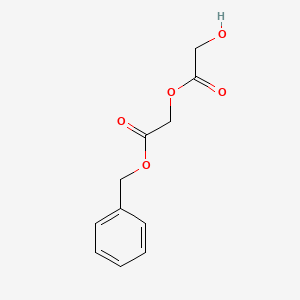
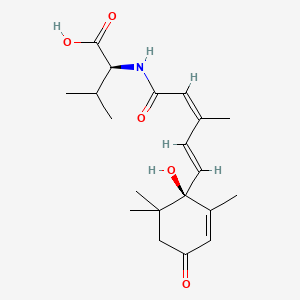
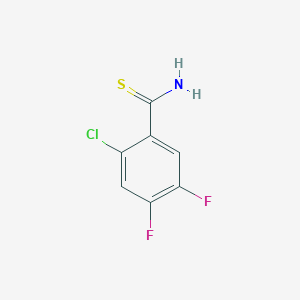

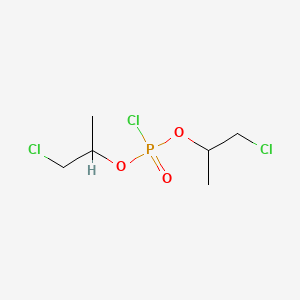
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)

![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
